molecular formula C12H19N3 B1522762 1-Azido-3,5-dimethyladamantane-d6 CAS No. 1185104-90-8

1-Azido-3,5-dimethyladamantane-d6

Cat. No.: B1522762
CAS No.: 1185104-90-8
M. Wt: 211.34 g/mol
InChI Key: YRFQAPSVRBSXEB-QSVQJYFQSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Azido-3,5-dimethyladamantane-d6 is C12H13D6N3 . The structure can be represented by the SMILES string: [N-]=[N+]=NC@([2H])[2H])(C1)C2)(C[C@@H]1C3)C[C@]23C([2H])([2H])[2H] .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 211.34 g/mol . No other physical or chemical properties were found in the search results.

Scientific Research Applications

Insights into the Azido Ligand's Electronic Structure and Magnetic Properties

The study of azido ligands, including 1-azidoadamantane derivatives, provides significant insights into their electronic structures and magnetic properties. For instance, a novel Co(II)-azido complex demonstrated the azido ligand's strong σ and π donor behavior, influencing magnetic anisotropy and demonstrating slow relaxation of magnetization, indicative of potential applications in magnetochemistry (Schweinfurth et al., 2015).

Azidoadamantanes in Supramolecular Chemistry

Azidoadamantanes, when entrapped within cyclodextrins, exhibit distinct photolytic behavior compared to their neat state, indicating the impact of supramolecular encapsulation on chemical reactivity. This suggests potential applications in designing supramolecular structures with specific reactivity and selectivity patterns (Brinker et al., 2011).

Role in Synthesizing Novel Catalysts

The development of azanoradamantane-type nitroxyl radical catalysts for the selective oxidation of alcohols indicates the utility of adamantane derivatives in synthesizing efficient catalysts. Such catalysts could significantly impact organic synthesis, particularly in oxidizing specific alcohol groups while leaving others intact (Doi et al., 2015).

Exploration of Azido Compounds in Material Science

Azido-bridged complexes exhibit diverse magnetic behaviors, including spin-canting and metamagnetism, which are essential for designing new magnetic materials. The study of such complexes can lead to the development of materials with tailored magnetic properties for use in data storage and quantum computing (Lu et al., 2012).

Applications in Pharmaceutical Research

While the focus is on avoiding drug use and dosage information, the synthesis and evaluation of azido derivatives of pharmaceutical compounds, like paclobutrazol, highlight the role of azido groups in developing photoaffinity labeling agents. This approach helps in identifying drug targets and understanding drug-receptor interactions, paving the way for novel drug development strategies (Hallahan et al., 1988).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Azido-3,5-dimethyladamantane-d6 involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethyladamantane-d6", "sodium azide", "sulfuric acid", "sodium nitrite", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3,5-dimethyladamantane-d6 is reacted with sulfuric acid to form the corresponding sulfate ester.", "Step 2: The sulfate ester is then treated with sodium azide in the presence of acetic acid to form the azide intermediate.", "Step 3: The azide intermediate is then reduced to the amine using sodium dithionite in the presence of hydrochloric acid.", "Step 4: The amine is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 5: The diazonium salt is then treated with sodium bicarbonate to form the target compound, 1-Azido-3,5-dimethyladamantane-d6.", "Step 6: The product is purified by recrystallization from water and sodium chloride." ] }

CAS No.

1185104-90-8

Molecular Formula

C12H19N3

Molecular Weight

211.34 g/mol

IUPAC Name

(3R,5S)-1-azido-3,5-bis(trideuteriomethyl)adamantane

InChI

InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3

InChI Key

YRFQAPSVRBSXEB-QSVQJYFQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H]

SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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